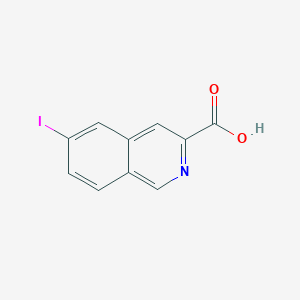
6-Iodoisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodoisoquinoline-3-carboxylic acid is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of an iodine atom at the 6th position and a carboxylic acid group at the 3rd position of the isoquinoline ring. Isoquinolines are known for their stability and unique reactivity, making them valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolines, including 6-iodoisoquinoline-3-carboxylic acid, can be achieved through various methods. One common approach involves the palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes, optimizing reaction conditions for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Iodoisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Oxidation reactions on isoquinoline derivatives can yield products such as pyridine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline ring.
Substitution: The iodine atom at the 6th position can be substituted with other functional groups through reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Organoboron reagents in the presence of a palladium catalyst for Suzuki–Miyaura coupling.
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid.
Substitution: Various substituted isoquinolines depending on the reagents used.
Applications De Recherche Scientifique
6-Iodoisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 6-iodoisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound with a simpler structure lacking the iodine and carboxylic acid groups.
Quinoline: A structurally related compound with a nitrogen atom at the 1st position instead of the 2nd position.
Pyridine: A simpler aromatic heterocycle with a single nitrogen atom in the ring.
Uniqueness: 6-Iodoisoquinoline-3-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group, which confer distinct reactivity and potential biological activities. The iodine atom enhances the compound’s ability to participate in substitution reactions, while the carboxylic acid group increases its solubility and potential for hydrogen bonding .
Propriétés
Formule moléculaire |
C10H6INO2 |
|---|---|
Poids moléculaire |
299.06 g/mol |
Nom IUPAC |
6-iodoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H6INO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) |
Clé InChI |
ICKARUGPKFHXGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C=C2C=C1I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


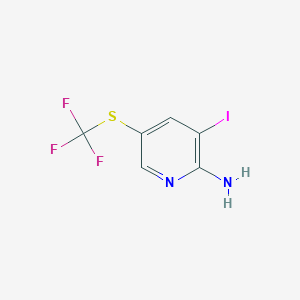
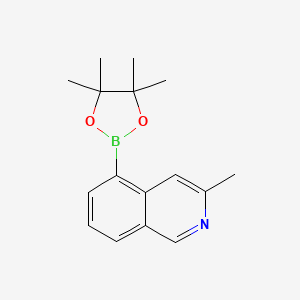
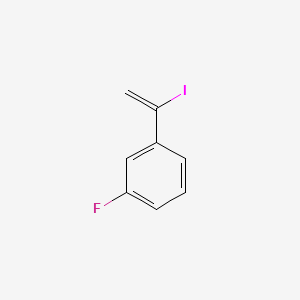
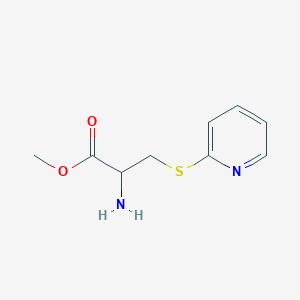
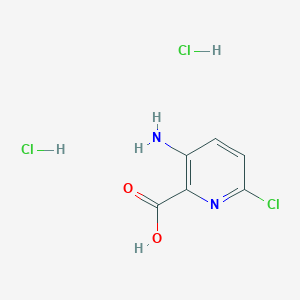
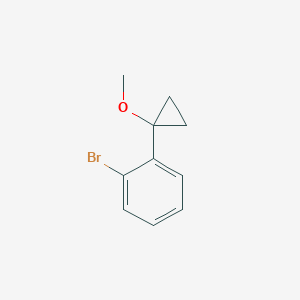
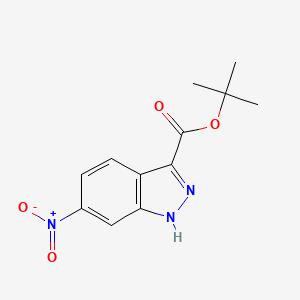
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)

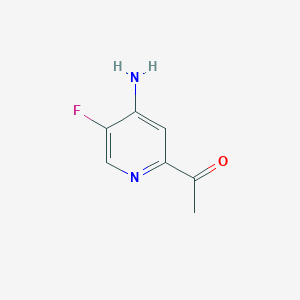

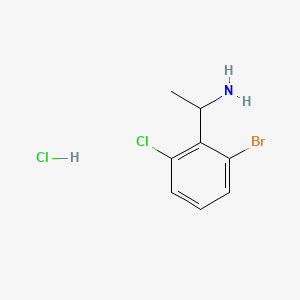
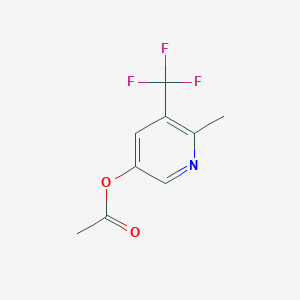
![4-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13659021.png)
